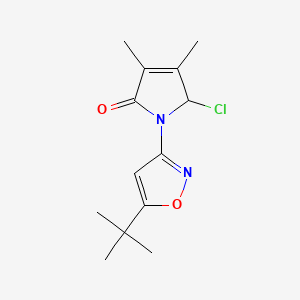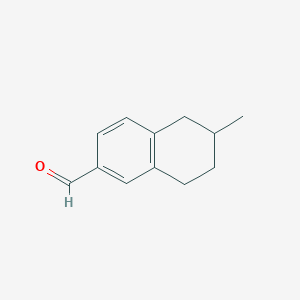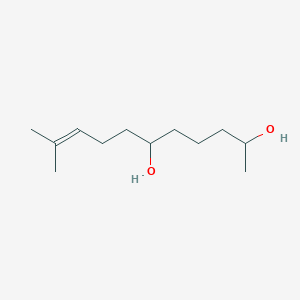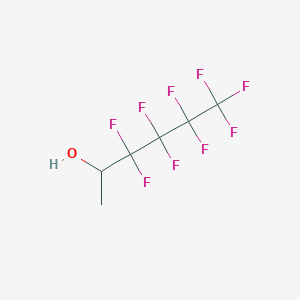
2-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexanol, 3,3,4,4,5,5,6,6,6-Nonafluoro- is a fluorinated alcohol with the molecular formula C6H5F9O. This compound is characterized by the presence of nine fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated alcohols. The presence of these fluorine atoms makes the compound highly hydrophobic and chemically stable .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexanol, 3,3,4,4,5,5,6,6,6-Nonafluoro- typically involves the fluorination of hexanol derivatives. One common method is the direct fluorination of 2-Hexanol using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of electrochemical fluorination (ECF) or other advanced fluorination techniques to ensure high yield and purity. These methods are designed to handle the highly reactive nature of fluorine and to minimize the formation of by-products .
Types of Reactions:
Oxidation: 2-Hexanol, 3,3,4,4,5,5,6,6,6-Nonafluoro- can undergo oxidation reactions to form corresponding ketones or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Major Products Formed:
- Oxidation: Formation of hexanone derivatives.
- Reduction: Formation of hexane or hexene derivatives.
- Substitution: Formation of alkyl halides or other substituted products .
Wissenschaftliche Forschungsanwendungen
2-Hexanol, 3,3,4,4,5,5,6,6,6-Nonafluoro- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hexanol, 3,3,4,4,5,5,6,6,6-Nonafluoro- is largely influenced by its fluorine content. The electron-withdrawing effect of the fluorine atoms stabilizes the compound and affects its reactivity. In biological systems, the compound can interact with hydrophobic regions of proteins and membranes, altering their structure and function . The fluorine atoms also enhance the compound’s ability to penetrate biological membranes, making it a potential candidate for drug delivery .
Vergleich Mit ähnlichen Verbindungen
- 1H,1H,2H,2H-Perfluorohexan-1-ol
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
Comparison: Compared to other fluorinated alcohols, 2-Hexanol, 3,3,4,4,5,5,6,6,6-Nonafluoro- is unique due to its specific arrangement of fluorine atoms, which imparts distinct hydrophobic and chemical stability properties. This makes it particularly useful in applications requiring high resistance to chemical degradation and interactions with hydrophobic environments .
Eigenschaften
CAS-Nummer |
116741-81-2 |
|---|---|
Molekularformel |
C6H5F9O |
Molekulargewicht |
264.09 g/mol |
IUPAC-Name |
3,3,4,4,5,5,6,6,6-nonafluorohexan-2-ol |
InChI |
InChI=1S/C6H5F9O/c1-2(16)3(7,8)4(9,10)5(11,12)6(13,14)15/h2,16H,1H3 |
InChI-Schlüssel |
OLZBAXOPOHGUSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



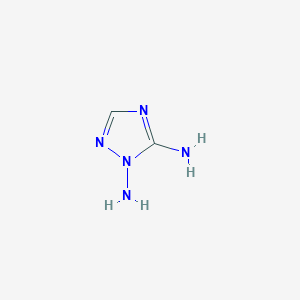
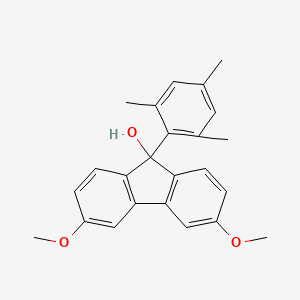

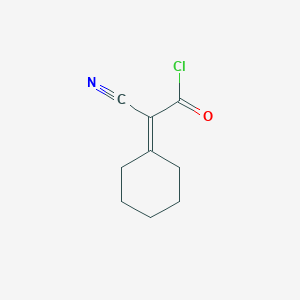
![9-Borabicyclo[3.3.1]nonane, 9-(5-hexenyl)-](/img/structure/B14294129.png)
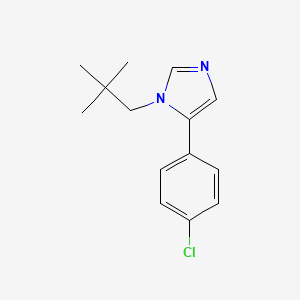
![2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate](/img/structure/B14294136.png)
![N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline](/img/structure/B14294153.png)
